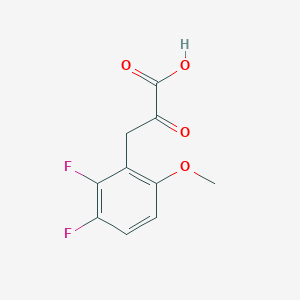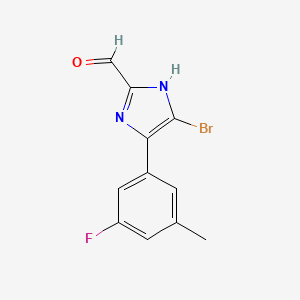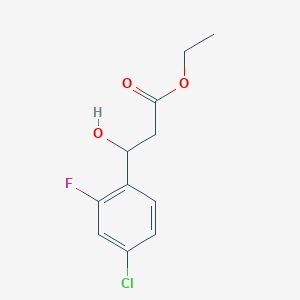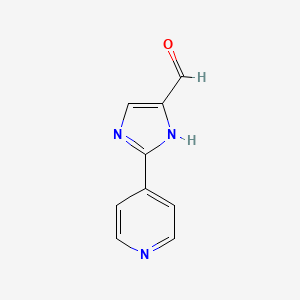
Methyl (S)-3-(Boc-amino)-2-(methylamino)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (S)-3-(Boc-amino)-2-(methylamino)propanoate is a compound commonly used in organic synthesis, particularly in the field of peptide chemistry. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is used to protect the amino group during chemical reactions. This compound is valuable in the synthesis of peptides and other complex molecules due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-3-(Boc-amino)-2-(methylamino)propanoate typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a suitable base. The reaction is carried out under mild conditions to ensure the selective protection of the amino group. The general reaction scheme is as follows:
Protection of the Amino Group: The amino group is protected by reacting with di-tert-butyl dicarbonate in the presence of a base such as triethylamine or N-methylmorpholine.
Esterification: The protected amino acid is then esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (S)-3-(Boc-amino)-2-(methylamino)propanoate undergoes various chemical reactions, including:
Deprotection: The Boc protecting group can be removed using strong acids such as trifluoroacetic acid or hydrochloric acid.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the Boc group is replaced by other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid, methanesulfonic acid.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: Oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride.
Major Products Formed
Deprotected Amino Acid: Removal of the Boc group yields the free amino acid.
Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives can be formed.
Aplicaciones Científicas De Investigación
Methyl (S)-3-(Boc-amino)-2-(methylamino)propanoate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Employed in the synthesis of pharmaceutical compounds and drug candidates.
Bioconjugation: Utilized in the conjugation of biomolecules for various biological studies.
Material Science: Used in the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl (S)-3-(Boc-amino)-2-(methylamino)propanoate primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amino group from unwanted reactions, allowing selective reactions to occur at other functional groups. The Boc group can be removed under acidic conditions, revealing the free amino group for further reactions.
Comparación Con Compuestos Similares
Methyl (S)-3-(Boc-amino)-2-(methylamino)propanoate can be compared with other similar compounds such as:
Methyl (S)-3-(Fmoc-amino)-2-(methylamino)propanoate: Uses the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, which is removed under basic conditions.
Methyl (S)-3-(Cbz-amino)-2-(methylamino)propanoate: Uses the carbobenzyloxy (Cbz) protecting group, which is removed by hydrogenation.
The uniqueness of this compound lies in its stability under basic conditions and ease of removal under acidic conditions, making it a versatile protecting group in peptide synthesis.
Propiedades
Fórmula molecular |
C10H20N2O4 |
|---|---|
Peso molecular |
232.28 g/mol |
Nombre IUPAC |
methyl 2-(methylamino)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C10H20N2O4/c1-10(2,3)16-9(14)12-6-7(11-4)8(13)15-5/h7,11H,6H2,1-5H3,(H,12,14) |
Clave InChI |
DZHKNOUWKFJEAO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC(C(=O)OC)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(1-Methyl-1H-pyrazolo[4,3-c]pyridin-4-yl)ethanone](/img/structure/B15335154.png)


![3-Acetamido-N-[5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl]-4-methylbenzamide](/img/structure/B15335180.png)

![Bicyclo[2.2.2]oct-2-ene-2,3-dicarboxylic acid](/img/structure/B15335187.png)
![3-Bromo-5H-cyclopenta[c]pyridin-7(6H)-one](/img/structure/B15335194.png)

![Methyl 1-Boc-6-[(diphenylmethylene)amino]indole-4-carboxylate](/img/structure/B15335211.png)
![2-Methyl-5-[3-(trifluoromethyl)phenyl]oxazole](/img/structure/B15335219.png)

